Febarbamate

Description

Historical Trajectory of Research on Febarbamate

The initial synthesis and documentation of this compound in scientific literature occurred in the early 1960s. Research into its preparation was first published in 1961 by P. Gold-Aubert and E. Gysin. This was followed by foundational pharmacological studies conducted by E. Frommel and colleagues in the same year, which began to delineate the compound's effects.

Further academic inquiry into the compound's behavior in biological systems continued over the next two decades. Key research milestones include metabolic studies in rats published in 1982 and subsequent studies on its metabolism in humans in 1983, which provided insights into its pharmacokinetic profile. A study exploring the therapeutic effects of this compound as a psycholeptic agent in pediatrics was published in 1972. wikipedia.org

| Key Research Milestone | Year Published | Focus of Study |

| Initial Synthesis | 1961 | Preparation of the compound. |

| Foundational Pharmacology | 1961 | Initial investigation of pharmacological effects. |

| Therapeutic Effects Research | 1972 | Study in a pediatric context. wikipedia.org |

| Animal Metabolism Studies | 1982 | Investigation of metabolism in rats. |

| Human Metabolism Studies | 1983 | Investigation of metabolism in humans. |

Classification within Pharmacological Research Domains

This compound is classified within multiple pharmacological domains based on its chemical structure and mechanism of action. Structurally, it is a derivative of barbituric acid and is also classified as a carbamate (B1207046) ester. wikipedia.orgnih.gov

The World Health Organization's Anatomical Therapeutic Chemical (ATC) classification system places this compound under the code M03BA05. This situates it within the category of muscle relaxants, specifically centrally acting agents and esters of carbamic acid. nih.gov

| Classification System | Category | Details |

| Chemical Family | Barbiturate (B1230296), Carbamate | Belongs to both chemical families. wikipedia.org |

| Therapeutic Category | Anxiolytic, Tranquilizer, Sedative | Characterized by its effects on the central nervous system. wikipedia.org |

| ATC Code | M03BA05 | M: Musculo-skeletal systemM03: Muscle relaxantsM03B: Muscle relaxants, centrally acting agentsM03BA: Carbamic acid esters nih.gov |

Evolution of Research Interest in this compound

Research interest in this compound appears to have been most active in the decades following its initial synthesis. The foundational papers on its preparation, pharmacology, and metabolism were published between the early 1960s and the early 1980s.

The publication of clinical research, such as the 1972 study on its use in pediatrics, indicates a period where its therapeutic potential was being actively explored. wikipedia.org However, the volume of primary research literature specifically focused on this compound has since diminished. While it remains a recognized compound within pharmacological databases, the frequency of its appearance in new academic studies has declined, suggesting a shift in research focus towards newer agents with different pharmacological profiles. The majority of contemporary references to this compound are found in comprehensive pharmacological dictionaries and databases rather than in new, primary research investigations. wikipedia.orgnih.gov

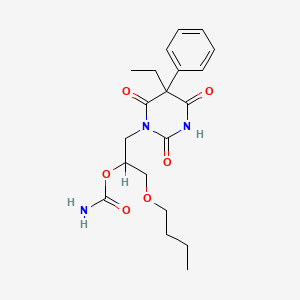

Structure

3D Structure

Properties

IUPAC Name |

[1-butoxy-3-(5-ethyl-2,4,6-trioxo-5-phenyl-1,3-diazinan-1-yl)propan-2-yl] carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27N3O6/c1-3-5-11-28-13-15(29-18(21)26)12-23-17(25)20(4-2,16(24)22-19(23)27)14-9-7-6-8-10-14/h6-10,15H,3-5,11-13H2,1-2H3,(H2,21,26)(H,22,24,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHZQILHUJDRDAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOCC(CN1C(=O)C(C(=O)NC1=O)(CC)C2=CC=CC=C2)OC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40864380 | |

| Record name | 1-Butoxy-3-(5-ethyl-2,4,6-trioxo-5-phenyl-1,3-diazinan-1-yl)propan-2-yl carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40864380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

405.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13246-02-1 | |

| Record name | Febarbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13246-02-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Febarbamate [INN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013246021 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Febarbamate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13303 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1-Butoxy-3-(5-ethyl-2,4,6-trioxo-5-phenyl-1,3-diazinan-1-yl)propan-2-yl carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40864380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Febarbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.919 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FEBARBAMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5Z48ONN38P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular and Cellular Mechanism of Action Research

Investigation of Neurotransmitter System Modulation

Research into Febarbamate's mechanism of action has primarily centered on its influence on the Gamma-Aminobutyric Acid (GABA) system, the main inhibitory neurotransmitter system in the brain. ontosight.airesearchgate.net

Gamma-Aminobutyric Acid (GABA) System Enhancement Studies

Studies have indicated that this compound enhances the effects of GABA, leading to a calming effect on the nervous system. ontosight.ai This modulation of the GABAergic system is a key aspect of its pharmacological profile. ontosight.ai The enhancement of GABAergic transmission is a common mechanism for many central nervous system depressants. wikipedia.orgnih.gov The strength and polarity of GABAergic transmission can be modulated through various mechanisms, including direct effects on GABA receptors, changes in GABA metabolism, and alterations in intracellular chloride concentration. nih.gov

Comparative Analysis with Other GABAergic Modulators in Research Models

This compound's mechanism is often compared to other well-known GABAergic modulators like benzodiazepines and barbiturates. ontosight.ai While all these compounds enhance GABA's effects, their specific interactions with the GABA receptor complex can differ. ontosight.aiwikipedia.org For instance, benzodiazepines increase the frequency of the chloride channel opening, whereas barbiturates increase the duration of the channel opening when GABA is bound. wikipedia.org

In comparative studies, other carbamates, such as meprobamate and carisoprodol, have also been shown to modulate GABAergic transmission. nih.gov Research on carisoprodol, which is metabolized to meprobamate, has demonstrated that it can directly act on GABA-A receptors in a manner similar to barbiturates. wikipedia.orgnih.gov These comparative analyses help to contextualize this compound's actions within the broader class of GABAergic modulators. ontosight.ainih.gov

Receptor Interaction Research

To understand the precise molecular interactions of this compound, researchers utilize techniques like in vitro radioligand binding assays. googleapis.comgiffordbioscience.comnih.gov These assays are crucial for determining the affinity of a compound for specific receptors. giffordbioscience.comnih.govmerckmillipore.com

In Vitro Radioligand Binding Assays for Receptor Affinity Determination

Radioligand binding assays are a fundamental tool in pharmacology for studying ligand-receptor interactions. giffordbioscience.comnih.gov They involve using a radioactively labeled compound (radioligand) to measure its binding to receptors. giffordbioscience.commerckmillipore.com

Competition binding experiments are used to determine the affinity of an unlabeled compound (like this compound) for a receptor by measuring its ability to displace a known radioligand. nih.govmerckmillipore.com The concentration of the unlabeled compound that inhibits 50% of the specific binding of the radioligand is known as the IC50 value. This can then be used to calculate the inhibition constant (Ki), which reflects the affinity of the competing ligand for the receptor. giffordbioscience.com Such experiments would allow for the ranking of this compound's affinity relative to other GABAergic modulators.

Below is a hypothetical data table illustrating the kind of results that would be obtained from competition binding experiments for this compound and other GABAergic modulators at the GABA-A receptor.

| Compound | Ki (nM) | Receptor Subtype Specificity |

| This compound | Data Not Available | Data Not Available |

| Diazepam | 5.4 | α1, α2, α3, α5 |

| Phenobarbital (B1680315) | 2300 | Non-selective |

| Meprobamate | >10,000 | Low affinity |

This table is for illustrative purposes only. The Ki values for Diazepam, Phenobarbital, and Meprobamate are approximate and can vary depending on the experimental conditions and receptor subtype.

Further research employing these sophisticated binding assays is necessary to fully elucidate the specific molecular interactions of this compound at the GABA receptor complex and to precisely quantify its affinity in comparison to other modulators.

Ex Vivo Receptor Occupancy Studies in Animal Models

Ex vivo receptor occupancy is a powerful pharmacological technique used to determine the degree to which a drug binds to its specific molecular target in the brain or other tissues following systemic administration to an animal. giffordbioscience.comsygnaturediscovery.com The method involves administering the test compound to the animal, and after a set period, harvesting the target tissue. giffordbioscience.com The tissue is then processed, and the level of receptor occupancy is measured by assessing the degree to which the binding of a subsequently added radiolabeled ligand (a tracer) is inhibited by the drug that is already bound to the receptors in situ. giffordbioscience.compsychogenics.com This approach provides a crucial link between drug dosage, plasma concentration, and the engagement of the drug with its intended target in the central nervous system, which can be correlated with the compound's pharmacological effect. sygnaturediscovery.comnih.gov

Specific ex vivo receptor occupancy studies for this compound were not identified in a review of available scientific literature. However, based on its classification as a barbiturate-like compound, its principal molecular target is understood to be the γ-aminobutyric acid type A (GABA-A) receptor. ontosight.aipharmaoffer.com A hypothetical ex vivo receptor occupancy study for this compound would therefore be designed to quantify its engagement with this receptor. Such a study in an animal model, like a rat, would follow a clear protocol. This would involve administering various doses of this compound, followed by the collection of brain tissue at time points corresponding to peak drug levels. nih.gov Brain slices would then be incubated with a specific radioligand for the barbiturate (B1230296) or an associated allosteric site on the GABA-A receptor to quantify the displacement by this compound and thus determine the percentage of receptors occupied at each dose. psychogenics.com

| Study Parameter | Description | Rationale / Objective |

|---|---|---|

| Test Compound | This compound | To determine the target engagement of the compound of interest. |

| Animal Model | Rat or Mouse | Standard preclinical models for CNS drug evaluation. |

| Target Receptor | GABA-A Receptor | The known primary target for barbiturate-class compounds. ontosight.ainih.gov |

| Radioligand | e.g., [3H]-flunitrazepam or other specific GABA-A receptor ligand | A radioactive tracer used to label and quantify available (unoccupied) receptor sites. |

| Primary Outcome | Percentage of Receptor Occupancy | To measure the dose-dependent binding of this compound to the GABA-A receptor in the brain. nih.gov |

| Technique | Receptor Autoradiography on brain slices | To visualize and quantify radioligand binding in different brain regions. psychogenics.com |

Theoretical Frameworks for this compound's Molecular Action

The theoretical framework for the molecular action of this compound is centered on its function as a positive allosteric modulator of the GABA-A receptor. ontosight.aipharmaoffer.com The GABA-A receptor is a ligand-gated ion channel whose endogenous ligand is GABA, the primary inhibitory neurotransmitter in the central nervous system. ontosight.aiwikipedia.org Upon activation by GABA, the receptor's channel opens, allowing chloride ions to enter the neuron, which hyperpolarizes the cell and reduces its excitability. wikipedia.org

This compound, like other barbiturates, does not bind to the same site as GABA but to a distinct, allosteric site on the receptor complex. nih.govwikipedia.org By binding to this separate site, it enhances the receptor's response to GABA, leading to increased inhibitory signaling. ontosight.aipharmaoffer.com Research on barbiturates reveals a complex, multi-faceted interaction with the GABA-A receptor that can be broken down into three primary actions, which vary based on concentration and the specific subunit composition of the receptor. nih.gov

Direct Activation: At higher concentrations, barbiturates can directly activate the GABA-A receptor, opening the chloride channel even in the absence of GABA. This GABA-mimetic effect contributes significantly to their sedative properties. nih.gov

Channel Blockade: At very high concentrations, barbiturates can also physically block the chloride channel, an action that may contribute to their toxic effects at excessive doses. nih.gov

The specific affinities and efficacies of these actions are dependent on the subtypes of α and β subunits that constitute the receptor complex, indicating that the pharmacological profile can vary between different neuronal populations. nih.gov For instance, GABA-A receptors that contain α6 subunits exhibit a higher affinity and efficacy for direct activation by the barbiturate pentobarbitone. nih.gov

| Mechanism | Description | Concentration Dependence | Key Subunit Influence (from Pentobarbitone studies) |

|---|---|---|---|

| GABA Potentiation | Increases the effect of GABA by prolonging chloride channel opening. | Low to moderate | Potentiation occurs across various subunit combinations, with the degree of enhancement varying (e.g., higher on α6β2γ2s). nih.gov |

| Direct Gating | Activates the GABA-A receptor directly, without GABA present. | Moderate to high | Significantly more potent and efficacious on receptors containing α6 subunits. nih.gov |

| Channel Block | Physically obstructs the flow of ions through the channel pore. | High | Observed at high concentrations across tested subunit combinations. nih.gov |

Systems Biology Approaches to Mechanistic Elucidation

Systems biology represents a holistic research approach that uses computational and mathematical modeling to analyze and understand complex interactions within biological systems. wikipedia.org In contrast to reductionist approaches that study individual components in isolation, systems biology aims to integrate diverse, large-scale datasets (such as genomics, proteomics, and metabolomics) to create models that describe how entire networks of genes, proteins, and metabolites give rise to emergent physiological properties or disease states. wikipedia.orgfrontiersin.org This methodology is increasingly used in drug discovery to understand an agent's mechanism of action (MoA) on a broader scale, predict off-target effects, and identify novel therapeutic strategies. frontiersin.orgaltex.org

A comprehensive search of the scientific literature did not yield studies that have specifically applied systems biology approaches to elucidate the mechanism of this compound. Research on this compound has predominantly followed a more traditional pharmacological path focused on its primary molecular target.

However, a systems biology framework could theoretically be applied to deepen the understanding of this compound's effects. Such a study would move beyond the GABA-A receptor and investigate the downstream consequences of its modulation across entire neural circuits. For example, researchers could use transcriptomics (RNA-sequencing) to analyze changes in gene expression in neuronal cell cultures or animal models following treatment with this compound. This could reveal compensatory changes in other neurotransmitter systems or alterations in pathways related to neuronal plasticity and cell survival. By integrating these data into network models, a systems biology approach could map the ripple effects of enhanced GABAergic inhibition, potentially identifying novel biomarkers of drug response or uncovering previously unknown aspects of its pharmacological profile. altex.orgnih.gov

Computational Modeling and Simulation of Drug-Target Interactions

Computational modeling provides powerful in silico tools to investigate drug-target interactions at an atomic level. mdpi.com The primary techniques in this field are molecular docking and molecular dynamics (MD) simulations, which are used to predict and analyze how a small molecule like this compound binds to its protein target. frontiersin.orgresearchgate.net

While specific computational studies detailing the docking of this compound to the GABA-A receptor are not prominent in the literature, the methodology is well-established for this class of interaction. A 2024 study utilized machine learning models to identify chemical substructures that facilitate blood-brain barrier penetration and included this compound in its dataset as a representative of the barbiturate class. acs.org

Molecular Docking: This technique predicts the preferred orientation and conformation (the "pose") of a ligand when bound to the active or allosteric site of a receptor. researchgate.net For this compound, a docking study would model its interaction with the barbiturate binding site on the GABA-A receptor. The simulation would calculate binding scores based on factors like electrostatic and van der Waals interactions, providing an estimate of binding affinity. researchgate.netnih.gov The results would also highlight the specific amino acid residues within the binding pocket that form key stabilizing interactions with the drug molecule. nih.gov

Molecular Dynamics (MD) Simulation: Following docking, MD simulations can be used to assess the stability of the predicted drug-receptor complex over time. frontiersin.org An MD simulation models the movements and interactions of every atom in the system, providing a dynamic view of how the ligand and protein behave in a simulated physiological environment. nih.govnih.gov This can validate the docking pose, reveal important conformational changes in the receptor induced by ligand binding, and provide a more refined calculation of binding free energy. nih.gov

| Technique | Primary Objective | Typical Output | Application to this compound |

|---|---|---|---|

| Molecular Docking | Predict the most likely binding pose of a ligand in a receptor's binding site. researchgate.net | Binding affinity scores; predicted 3D binding conformation; identification of interacting amino acid residues. nih.gov | To determine how this compound fits into the allosteric binding site of the GABA-A receptor. |

| Molecular Dynamics (MD) Simulation | Evaluate the stability and dynamics of the ligand-receptor complex over time. frontiersin.org | Trajectory of atomic motions; analysis of conformational changes; binding free energy calculations; assessment of binding pose stability. nih.govnih.gov | To confirm the stability of the docked pose and analyze how this compound's binding affects the GABA-A receptor's structural dynamics. |

Preclinical Research Methodologies and Findings in Experimental Models

In Vitro Model Systems in Febarbamate Research

In vitro studies, conducted outside of a living organism, are essential for initial screening and mechanistic investigations of a compound's effects at the cellular and molecular level. mdpi.com These models provide a controlled environment to dissect specific biological processes without the complexities of a whole organism. mdpi.com

Cell-based assays are a cornerstone of in vitro research, providing a platform to evaluate a compound's biological activity. biorxiv.org For instance, the 3T3-L1 preadipocyte cell line is a well-established in vitro model for studying adipogenesis, the process of preadipocytes differentiating into mature fat cells. biorxiv.orgacs.org In a study investigating the adipogenic activity of various chemicals, this compound was among the compounds identified in plastic consumer products. biorxiv.orgacs.org The study utilized 3T3-L1 cells to screen for compounds that could induce adipogenesis. biorxiv.orgacs.org This bioassay targets the induction of adipogenesis at a cellular level and is a recognized model for metabolic disruption in vivo. acs.org

In another line of research, computational techniques and machine learning models have been employed to predict the blood-brain barrier permeability of compounds. nih.govacs.org These in silico methods help to reduce the need for extensive in vivo and in vitro assays by pre-selecting molecules with favorable properties. nih.govacs.org this compound was included in a dataset of compounds used to train and validate these machine learning models. nih.govacs.org The goal of such studies is to identify molecular substructures that facilitate passive transport across the blood-brain barrier, a critical aspect for drugs targeting the central nervous system. nih.govacs.org

| In Vitro Model | Assay Type | Research Focus | Key Finding Related to this compound |

| 3T3-L1 preadipocytes | Adipogenesis Bioassay | Investigating adipogenic activity of chemicals | Identified as a compound present in some plastic consumer products. biorxiv.orgacs.org |

| Machine Learning Models | In Silico Prediction | Blood-brain barrier permeability | Included in the dataset for model training and validation. nih.govacs.org |

Three-dimensional (3D) cell culture systems represent a significant advancement over traditional 2D monolayer cultures by more accurately mimicking the in vivo cellular environment and tissue architecture. abcam.commdpi.compromega.jp These models, which include spheroids and organoids, allow for more physiologically relevant interactions between cells and the extracellular matrix. abcam.commdpi.com Organoids, in particular, are self-organizing 3D structures derived from stem cells that can recapitulate the architecture and function of specific organs. youtube.comphysionet.org

While direct studies on this compound using 3D cell culture models and organoids are not extensively documented in the provided search results, the utility of these models in preclinical research is well-established. abcam.commdpi.comijrpc.com For example, patient-derived brain organoids are being used to model neurological disorders like Rett syndrome and to screen for potential therapeutic compounds. youtube.com This approach allows for the identification of drug efficacy in a human disease model at a very early stage of development. youtube.com The development of such advanced in vitro models holds promise for future investigations into the specific effects of compounds like this compound on various organ systems.

Microphysiological systems (MPS), often referred to as "organ-on-a-chip" technology, are microfluidic devices that contain living human cells in a continuously perfused environment to model the physiology of human organs. mdpi.comeuropa.eumdpi.comharvard.edunih.govnih.gov These systems offer a more dynamic and physiologically relevant platform compared to static cell cultures and can even connect multiple organ models to study their interactions. mdpi.comyoutube.com

The primary goal of organ-on-a-chip technology is to create more accurate models of human organs for drug testing and disease modeling, potentially reducing the reliance on animal testing. ibexresearch.comeuropa.eu While specific research utilizing MPS or organ-on-a-chip technology for this compound is not detailed in the provided results, the technology's application in toxicology and drug development is clear. For example, a human Liver-Chip has demonstrated high sensitivity in identifying drugs that cause liver injury, a significant advantage over traditional preclinical models. emulatebio.com The ability to control the microenvironment and fluid flow within these systems allows for the recreation of complex biological barriers, such as the blood-brain barrier, which is crucial for assessing the central nervous system effects of compounds. mdpi.com

Methodological Considerations in Preclinical Study Design for this compound

The design of preclinical studies is a critical determinant of their success and translational relevance. mdpi.comnih.gov A well-designed study should be based on a clear hypothesis, utilize appropriate experimental models, and incorporate rigorous statistical analysis to ensure the results are robust and reliable. researchgate.netrethinkingclinicaltrials.org Poorly designed studies can lead to misleading results and the wasteful use of resources. nih.gov

Key considerations in preclinical study design include the choice of animal model, the determination of sample size, and the methods used to reduce experimental bias, such as randomization and blinding. researchgate.netbiorxiv.org The overarching goal is to conduct experiments that are both scientifically rigorous and ethically sound. nih.gov

Research and Development (R&D) Study Design

The research and development (R&D) phase of drug discovery is a systematic process that begins with identifying a biological target and progresses through the optimization of a lead compound. angelinipharma.com This process involves iterative cycles of design, synthesis, and testing to improve the potency, selectivity, and pharmacokinetic properties of a potential drug candidate.

R&D study design encompasses a wide range of activities, from initial high-throughput screening to identify "hit" compounds to more advanced in vivo studies to evaluate efficacy and safety. angelinipharma.com The design of these studies should be guided by the specific research question being addressed. For instance, early-stage discovery studies may focus on demonstrating target engagement, while later-stage studies will aim to establish a clear dose-response relationship and assess potential toxicities. ppd.com

Governments often provide incentives, such as tax credits, to encourage private sector investment in R&D, recognizing its importance for economic growth and societal benefit. forrestbrown.co.ukeconstor.eu These incentives can help offset the high costs and risks associated with drug development. forrestbrown.co.uk

Proof-of-Concept Validation through Bench Studies

Proof-of-concept (POC) studies are a critical milestone in the drug development process, providing the initial evidence that a new drug candidate has the desired therapeutic effect in a relevant biological system. eupati.euerbc-group.com These studies are typically conducted in the early stages of development, often bridging the gap between preclinical and clinical research. altasciences.com

The primary aim of a POC study is to demonstrate that the compound interacts with its intended target and produces a measurable biological response that is expected to be beneficial in treating the target disease. eupati.eu This can be achieved through a variety of in vitro and in vivo experiments. For example, a POC study might involve testing the compound in a relevant animal model of the disease or using biomarkers to demonstrate target engagement and downstream pathway modulation. erbc-group.com

A successful POC study provides the confidence to move forward with further development, including more extensive and costly clinical trials. erbc-group.com Conversely, a failed POC study can prevent the allocation of significant resources to a compound that is unlikely to be successful.

Table 2: Key Stages of Preclinical Research and Development

| Stage | Key Objectives | Typical Methodologies |

| Target Identification & Validation | Identify and validate the biological target of the drug. angelinipharma.com | Genetic studies, literature review, in vitro assays. angelinipharma.com |

| Hit Identification | Identify initial compounds ("hits") that interact with the target. angelinipharma.com | High-throughput screening (HTS), virtual screening. angelinipharma.com |

| Lead Optimization | Refine the chemical structure of hit compounds to improve their properties. ppd.com | Medicinal chemistry, in vitro and in vivo testing. angelinipharma.com |

| Preclinical Candidate Selection | Select the most promising compound for further development. angelinipharma.com | Comprehensive efficacy, safety, and pharmacokinetic studies. angelinipharma.com |

| Proof-of-Concept | Demonstrate the therapeutic potential of the drug candidate. eupati.euerbc-group.com | In vivo disease models, biomarker studies. erbc-group.com |

Metabolic Pathway Research of Febarbamate in Biological Systems

Identification of Biotransformation Pathways in Experimental Models

Research has identified multiple biotransformation pathways for Febarbamate in experimental models, including rats and humans. These pathways primarily involve modifications to the n-butyl chain and the phenyl ring, as well as cleavage of functional groups.

Oxygen Dealkylation Pathways

Oxygen dealkylation is recognized as one of the predominant metabolic pathways for this compound nih.govnih.gov. This process, commonly mediated by cytochrome P450 enzymes, involves the removal of an alkyl group, typically from an ether or ester linkage, by incorporating an oxygen atom. The mechanism generally involves hydrogen atom abstraction from the carbon adjacent to the oxygen, followed by oxygen rebound to form a hemiacetal intermediate, which then dissociates into an alcohol and a carbonyl compound washington.edu. This pathway contributes significantly to the initial breakdown of the this compound molecule.

Hydroxylation and Oxidation of Side Chains

Another significant metabolic route involves the hydroxylation and subsequent oxidation of the side chains of this compound. Specifically, the n-butyl chain of this compound undergoes (omega-1)-hydroxylation, meaning hydroxylation occurs on the second-to-last carbon atom of the chain nih.gov. This is further described as penultimate hydroxylation, which can be followed by oxidation to a ketone nih.gov. Such side-chain oxidations are general mechanisms employed by enzymes to increase the polarity of lipophilic compounds, thereby facilitating their excretion libretexts.org. The stepwise degradation of the n-butyl chain has also been observed nih.gov.

Analysis of Metabolite Structures

Through techniques such as high-performance liquid chromatography (HPLC), mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectrometry, numerous metabolites of this compound have been identified and their structures elucidated. In rat studies, two major metabolites were identified, stemming from oxygen dealkylation and (omega-1)-hydroxylation of the n-butyl chain nih.gov.

In human studies, a more detailed profile of metabolites has been established, with four major metabolites identified, accounting for a significant portion of the excreted compounds. These include:

| Metabolite Name | Percentage of Excreted Metabolites |

| 1-(2-carbamoyloxy-3-hydroxypropyl)-5-ethyl-5-phenyl-(1H,3H,5H)-pyrimidine-2,4,6-trione | 41.4% |

| 1-[3-(3-hydroxybutoxy)-2-carbamoyloxypropyl]-5-ethyl-5-phenyl-(1H,3H,5H)-pyrimidine-2,4,6-trione | 20.2% |

| 1-[3-(3-oxobutoxy)-2-carbamoyloxypropyl]-5-ethyl-5-phenyl-(1H,3H,5H)-pyrimidine-2,4,6-trione | 11.1% |

| 1-(2-carbamoyloxy-3-hydroxypropyl)-5-ethyl-5-(4-hydroxyphenyl)-(1H,3H,5H)-pyrimidine-2,4,6-trione | 9.2% |

Other observed metabolic transformations, albeit playing less significant roles, include the hydrolytic cleavage of the ester function, opening of the pyrimidine (B1678525) ring, and p-hydroxylation of the phenyl ring nih.govnih.gov. The oxidation of the 5-ethyl group was not observed in human metabolic studies nih.gov.

Enzyme Systems Involved in this compound Metabolism Research

The biotransformation of this compound is orchestrated by various enzyme systems within the body, primarily located in the liver.

Cytochrome P450 Enzyme System Research in Metabolism

The Cytochrome P450 (CYP) enzyme system is central to Phase I drug metabolism, responsible for a vast array of oxidative reactions, including hydroxylation and dealkylation nih.govwikipedia.orgmdpi.commsdmanuals.comwfsahq.orgmdpi.comwikipedia.orgdynamed.comlongdom.org. These enzymes, predominantly found in the endoplasmic reticulum of hepatocytes, catalyze the introduction of polar functional groups into xenobiotics, thereby increasing their water solubility and preparing them for excretion mdpi.comlongdom.org. Given that oxygen dealkylation and hydroxylation are key pathways for this compound metabolism, the CYP enzyme system is strongly implicated in its biotransformation. While specific CYP isoforms responsible for this compound metabolism have not been explicitly detailed in the reviewed literature, the general role of CYPs in these reaction types is well-established mdpi.comdynamed.com.

Other Enzyme Systems Under Investigation

While the CYP system is the primary driver of Phase I metabolism for this compound, other enzyme systems may contribute, albeit to a lesser extent. The hydrolytic cleavage of the ester function, noted as a minor metabolic pathway for this compound, suggests the potential involvement of esterases nih.gov. General drug metabolism literature also points to the involvement of other enzyme classes such as dehydrogenases, oxidases, and reductases in Phase I reactions, and various transferases in Phase II conjugation reactions nih.govlongdom.org. However, the specific roles and contributions of these other enzyme systems to this compound metabolism require further detailed investigation.

Compound Names Mentioned:

this compound

Analytical Methodologies for Febarbamate Research

Chromatographic Techniques for Febarbamate and Metabolite Separation

Chromatographic techniques are fundamental for separating this compound and its various metabolites, enabling their subsequent identification and quantification. These methods leverage differences in the physicochemical properties of the analytes to achieve separation.

High-Performance Liquid Chromatography (HPLC) is a widely adopted technique in this compound research, particularly for the separation and purification of its metabolites from biological samples, such as urine nih.govnih.govgoogle.com. Studies have reported the successful isolation of numerous metabolites using HPLC, often in conjunction with sample preparation steps like solid-phase extraction using Amberlite XAD-2 nih.govnih.gov.

Specific HPLC configurations, often coupled with mass spectrometry (LC-MS), are employed for detailed analysis. For instance, this compound has been analyzed using a reverse-phase HPLC system with an XTerra C18MS column (2.1 mm id - 3.5 µm), achieving a retention time of 16.710 minutes under Electrospray Ionization (ESI) conditions nih.gov. Reverse-phase chromatography, which separates compounds based on hydrophobicity, is a common mode for metabolite analysis creative-proteomics.com.

Table 1: HPLC Applications in this compound Research

| Technique | Column Type | Mobile Phase Description | Detection Method | Application |

| HPLC | XTerra C18MS | Not specified (reverse-phase likely) | Not specified | Separation and purification of metabolites nih.govnih.gov |

| LC-ESI-Q-MS | XTerra C18MS (2.1 mm id - 3.5 µm) | Not specified | ESI-MS | Analysis and identification of this compound nih.gov |

Gas Chromatography (GC), typically coupled with Mass Spectrometry (GC-MS), is another analytical tool utilized in the broader context of chemical analysis where this compound has been detected nih.gov. While not as extensively detailed for this compound's direct metabolic profiling as HPLC, GC-MS is a standard technique for the identification and quantification of volatile and semi-volatile organic compounds researchgate.net. Its application in identifying chemicals in complex matrices, where this compound has been noted, underscores its relevance for compound detection acs.orgbiorxiv.orgkinampark.combiorxiv.org.

Table 2: GC-MS Applications in Chemical Analysis

| Technique | Ionization Method | Mass Analyzer | Application |

| GC-MS | Not specified | Not specified | Identification of organic compounds nih.govresearchgate.net |

| GC-QTOF-MS/MS | Not specified | QTOF | Non-target screening and identification of chemicals acs.orgbiorxiv.orgkinampark.combiorxiv.org |

Spectroscopic and Spectrometric Characterization Methods

Spectroscopic and spectrometric techniques are indispensable for confirming the identity and structural integrity of this compound and its metabolites.

Mass Spectrometry (MS) is a powerful analytical method that measures the mass-to-charge ratio (m/z) of ionized molecules, providing critical information for compound identification, structure elucidation, and quantification fiveable.mezefsci.comcornerstoneanalytical.comnus.edu.sg. For this compound, MS, often in conjunction with chromatography (LC-MS, GC-MS), has been pivotal in establishing the chemical structures of its metabolites found in biological samples nih.govnih.gov.

This compound has a reported molecular weight of 405.4 g/mol and an exact mass of 405.18998559 Da nih.gov. Techniques such as LC-ESI-Q-MS have been used for its analysis nih.gov. Tandem mass spectrometry (MS/MS) and high-resolution mass spectrometry (HRMS) techniques, including GC-QTOF-MS/MS and LC-Orbitrap-HRMS, offer enhanced sensitivity, selectivity, and accuracy for identifying and quantifying compounds, even in complex mixtures creative-proteomics.comacs.orgbiorxiv.orgkinampark.combiorxiv.orgzefsci.comnih.gov. MS can identify molecules based on their unique fragmentation patterns and can be employed for precise quantification fiveable.mecornerstoneanalytical.com.

Table 3: Mass Spectrometry Techniques and Applications

| Technique | Ionization Method | Mass Analyzer | Application | Key Information Provided |

| MS | Various | Various | Identification, Structure Elucidation, Quantification fiveable.mezefsci.comcornerstoneanalytical.comnus.edu.sg | m/z ratio, fragmentation patterns, molecular weight |

| LC-MS | ESI, APCI | Various | Separation, Identification, Quantification creative-proteomics.comzefsci.com | Molecular weight, structure, fragmentation pattern |

| GC-MS | EI, CI | Various | Identification, Quantification zefsci.comnus.edu.sg | Molecular weight, structure, fragmentation pattern |

| LC-MS/MS | ESI, APCI | Tandem Quadrupole, TOF | Enhanced sensitivity and selectivity for complex mixtures creative-proteomics.comacs.orgbiorxiv.orgkinampark.combiorxiv.orgzefsci.comitrcweb.org | Targeted quantification, structural information via fragmentation |

| HRMS | Various | FT-ICR, Orbitrap | High-accuracy mass measurements, elemental composition, suspect screening nih.gov | Precise mass, elemental formula |

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique in organic chemistry and pharmaceutical research for determining the structure and purity of compounds gu.setechnologynetworks.comazolifesciences.com. It provides detailed insights into the chemical environment of atomic nuclei, such as protons (¹H) and carbon-13 (¹³C), revealing molecular connectivity and spatial arrangements gu.setechnologynetworks.comazolifesciences.com.

In this compound research, NMR spectroscopy, alongside MS, has been instrumental in establishing the chemical structures of its metabolites identified in biological samples nih.govnih.gov. Advanced NMR techniques, including one-dimensional (1D) and two-dimensional (2D) experiments like Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), offer enhanced resolution and provide crucial information on through-bond and through-space correlations between nuclei, facilitating comprehensive structural elucidation gu.sewikipedia.org.

Table 4: NMR Spectroscopy in Structural Analysis

| Technique | Nuclei Used | Application | Information Gained |

| 1D NMR | ¹H, ¹³C, etc. | Structural identification, purity assessment gu.seazolifesciences.com | Chemical shifts, splitting patterns, integration |

| 2D NMR | ¹H-¹H, ¹H-¹³C, etc. | Detailed structural elucidation, connectivity mapping gu.sewikipedia.org | Spin-spin coupling (COSY), through-bond correlations (HSQC, HMBC), spatial proximity (NOESY) |

Advanced Analytical Research Methods

Advanced analytical research methods integrate multiple techniques to enhance analytical capabilities, enabling more comprehensive and sensitive investigations of compounds like this compound. Hyphenated techniques, which combine separation methods with detection technologies, are central to these approaches.

Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is a prime example, offering superior separation efficiency and highly specific detection for identifying and quantifying this compound metabolites in complex biological matrices creative-proteomics.comzefsci.com. Similarly, Gas Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry/Mass Spectrometry (GC-QTOF-MS/MS) is employed for non-target screening, allowing for the identification of a broad spectrum of compounds, including this compound itself in certain contexts acs.orgbiorxiv.orgkinampark.combiorxiv.org.

High-resolution mass spectrometry (HRMS) techniques, such as Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR-MS) and Orbitrap-based mass analyzers, provide exceptionally accurate mass measurements. This precision is vital for determining elemental compositions and performing suspect screening, which aids in the identification of novel or unexpected compounds nih.gov. Furthermore, advanced NMR techniques, particularly 2D NMR experiments, offer detailed insights into molecular structure and dynamics, complementing MS data for definitive structural assignments gu.sewikipedia.org. The development and application of these advanced analytical strategies are crucial for a thorough understanding of this compound's chemical profile and its behavior in research settings.

Compound Name List:

this compound

Automation and High-Throughput Screening in Analytical Research

Automation and High-Throughput Screening (HTS) represent cornerstones of modern pharmaceutical research, significantly accelerating the pace of discovery and analysis. HTS methodologies leverage robotics, miniaturization, and sophisticated detection systems to rapidly screen large libraries of chemical compounds, identifying potential drug candidates or characterizing biological interactions bmglabtech.comwikipedia.orgmdpi.comnih.gov. These techniques are instrumental in drug discovery for identifying "hits" and "leads" by testing compounds against specific biological targets or pathways bmglabtech.comwikipedia.org.

While specific documented applications of HTS directly involving this compound are not extensively detailed in the readily available literature, the principles of HTS are highly relevant to its research. In the context of this compound, HTS could be applied to:

Screening for Novel Analogs: Identifying structural modifications of this compound that might yield improved pharmacological properties or reduced side effects.

Rapid Metabolite Profiling: Developing automated systems for the high-throughput analysis of biological samples (e.g., urine, plasma) to identify and quantify this compound metabolites, thereby expediting the understanding of its metabolic fate globalresearchonline.netnih.gov.

Impurity Profiling: Automating the detection and quantification of impurities in this compound drug substances or formulations, crucial for quality assurance.

The integration of HTS with analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Nuclear Magnetic Resonance (NMR) spectroscopy allows for simultaneous analysis and structural elucidation, further enhancing the efficiency of research endeavors mdpi.comnih.gov.

Development and Validation of Novel Analytical Techniques for this compound

The accurate characterization and quantification of this compound and its metabolites rely on the development and rigorous validation of analytical methods. Established techniques such as High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are frequently employed bmglabtech.comwikipedia.orgglobalresearchonline.netnih.govnih.goveuropa.euresearchgate.net. Advancements like Ultra-High Performance Liquid Chromatography (UHPLC) and High-Resolution Mass Spectrometry (HRMS) offer enhanced sensitivity, speed, and resolution researchgate.net.

The development and validation of analytical methods are guided by international standards, notably the International Council for Harmonisation (ICH) guidelines europa.euresearchgate.netscribd.commedicopublication.compharmasource.global. A validated method provides documented evidence that it is suitable for its intended purpose, ensuring reproducible, reliable, and accurate results globalresearchonline.neteuropa.euresearchgate.netpharmasource.global. Key validation parameters include:

Specificity/Selectivity: The ability of the method to measure the analyte unequivocally in the presence of other components, such as impurities or matrix components europa.euresearchgate.netscribd.commedicopublication.comscispace.com.

Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range europa.euresearchgate.netscribd.commedicopublication.comscispace.com. A minimum of five concentrations is typically recommended europa.eu.

Range: The interval between the upper and lower analyte concentrations for which the method has demonstrated acceptable linearity, accuracy, and precision europa.euresearchgate.netscribd.commedicopublication.comscispace.com.

Accuracy: The closeness of the test results obtained by the method to the true value of the analyte globalresearchonline.neteuropa.euresearchgate.netscribd.commedicopublication.comscispace.comsaspublishers.com. This is often assessed by analyzing samples with known concentrations or by comparing results with a reference method.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This encompasses repeatability (intra-assay precision), intermediate precision (inter-assay precision), and reproducibility (inter-laboratory precision) globalresearchonline.neteuropa.euresearchgate.netscribd.commedicopublication.comscispace.com. Relative Standard Deviation (RSD) is a common measure of precision globalresearchonline.netscribd.com.

Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as to be reliably reported with an acceptable level of confidence europa.euresearchgate.netscribd.commedicopublication.comscispace.com.

Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy europa.euresearchgate.netscribd.commedicopublication.comscispace.com.

Ruggedness/Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, flow rate, temperature, pH) globalresearchonline.neteuropa.euresearchgate.netscribd.commedicopublication.comscispace.comsaspublishers.com.

Quantitative and Qualitative Analytical Approaches in Research

Analytical approaches for this compound research are broadly categorized into qualitative and quantitative analyses, each serving distinct but complementary roles.

Qualitative Analytical Approaches are primarily concerned with the identification and structural elucidation of this compound and its metabolites. Mass Spectrometry (MS), often coupled with chromatography (LC-MS, GC-MS), is a powerful tool for determining the molecular weight and fragmentation patterns of compounds, aiding in their identification bmglabtech.comwikipedia.orgglobalresearchonline.netnih.govnih.goveuropa.eu. Techniques like NMR spectroscopy provide detailed information about the molecular structure, including the arrangement of atoms and functional groups, which is critical for confirming the identity of isolated metabolites bmglabtech.comglobalresearchonline.net. Retention times obtained from chromatographic separations also serve as important qualitative identifiers when compared with reference standards technologynetworks.comresearchgate.netnih.govchromatographyonline.com.

Quantitative Analytical Approaches focus on determining the amount or concentration of this compound and its metabolites in various matrices, particularly biological fluids. HPLC, often coupled with UV or MS detection (LC-MS), is widely used for the precise quantification of this compound and its transformation products bmglabtech.comglobalresearchonline.netnih.govresearchgate.net. These quantitative analyses are essential for pharmacokinetic studies, allowing researchers to track the absorption, distribution, metabolism, and excretion (ADME) of this compound.

Metabolism Studies: Research into this compound's metabolism has revealed extensive biotransformation in both humans and rats. In human volunteers, fifteen metabolites were isolated and identified using HPLC, MS, and NMR bmglabtech.com. The primary metabolic pathways involve oxygen dealkylation, hydroxylation of the n-butyl chain (including oxidation to a ketone), and hydroxylation of the benzene (B151609) ring.

Table 1: Major Metabolites of this compound in Human Studies

| Metabolite Description | Percentage (%) |

| 1-(2-carbamoyloxy-3-hydroxypropyl)-5-ethyl-5-phenyl-(1H,3H,5H)-pyrimidine-2,4,6-trione | 41.4 |

| 1-[3-(3-hydroxybutoxy)-2-carbamoyloxypropyl]-5-ethyl-5-phenyl-(1H,3H,5H)-pyrimidine-2,4,6-trione | 20.2 |

| 1-[3-(3-oxobutoxy)-2-carbamoyloxypropyl]-5-ethyl-5-phenyl-(1H,3H,5H)-pyrimidine-2,4,6-trione | 11.1 |

| 1-(2-carbamoyloxy-3-hydroxypropyl)-5-ethyl-5-(4-hydroxyphenyl)-(1H,3H,5H)-pyrimidine-2,4,6-trione | 9.2 |

Note: Studies in rats also identified extensive metabolism, with oxygen dealkylation and (ω-1)-hydroxylation of the n-butyl chain being predominant pathways, leading to similar structural modifications, though specific percentage data for rat metabolites were not detailed in the retrieved sources globalresearchonline.netnih.gov.

Comparative and Theoretical Pharmacological Research on Febarbamate

Comparative Pharmacological Studies in Preclinical Research

Preclinical research has been instrumental in delineating the pharmacological profile of febamate, often through comparative studies with other neuroactive compounds. These investigations provide essential context for understanding its unique mechanisms of action and therapeutic potential.

Febamate, a dicarbamate, shares structural similarities with other carbamates like meprobamate and cenobamate, as well as with barbiturates like phenobarbital (B1680315). tiho-hannover.deresearchgate.net Despite these structural resemblances, their pharmacological effects can differ significantly.

Meprobamate, another dicarbamate, is primarily known for its sedative and anxiolytic properties, whereas febamate is recognized as a broad-spectrum anticonvulsant with minimal sedative effects. researchgate.net Preclinical studies comparing the two have highlighted these differences. For instance, in the maximal electroshock (MES) test, a model for generalized tonic-clonic seizures, febamate demonstrated activity at doses below those causing neurotoxicity. nih.gov In contrast, meprobamate's effective dose in the same test was within the range of neurotoxic doses. nih.gov However, in a model of reflex epilepsy in gerbils, meprobamate was found to be more potent than febamate. nih.gov Furthermore, in amygdala-kindled rats, a model of temporal lobe epilepsy, meprobamate showed greater activity in treating fully kindled seizures and preventing the development of kindling. nih.gov

The mechanistic basis for these differences lies in their interactions with GABA-A receptors. Both febamate and meprobamate exhibit barbiturate-like modulatory actions on GABA-A receptors; however, meprobamate has greater activity and can directly activate the receptor, a property not shared by febamate. researchgate.net

When compared to phenobarbital, a prototypical barbiturate (B1230296), febamate shares the ability to enhance GABAergic neurotransmission. tiho-hannover.de However, febamate's antiseizure profile is also attributed to its blockade of N-methyl-D-aspartate (NMDA) receptors and voltage-gated sodium channels, mechanisms not prominent with phenobarbital. tiho-hannover.denih.gov This dual mechanism of action, targeting both inhibitory and excitatory systems, may explain febamate's broad efficacy. nih.gov

Cenobamate, a more recent alkyl-carbamate, also demonstrates a distinct mechanistic profile. While both cenobamate and febamate block sodium channels, cenobamate preferentially targets the persistent sodium current over the transient current. tiho-hannover.deresearchgate.net This unique action may contribute to its high efficacy observed in clinical trials. tiho-hannover.de

Table 1: Comparative Anticonvulsant Properties of Febamate and Meprobamate in Preclinical Models

| Preclinical Model | Febamate | Meprobamate | Reference |

| Maximal Electroshock (MES) Test | Active below neurotoxic doses | ED50 in the range of neurotoxic doses | nih.gov |

| Subcutaneous Pentylenetetrazol (s.c. PTZ) Test | No clear dose-related effect up to 150 mg/kg | ED50 of 66 mg/kg | nih.gov |

| Reflex Epilepsy in Gerbils | ED50 of 63 mg/kg | ED50 of 34 mg/kg (stronger suppression) | nih.gov |

| Amygdala Kindled Rats | Less active | More active in treating fully kindled seizures and suppressing kindling development | nih.gov |

| ED50: Median effective dose |

Febamate's pharmacological profile has also been benchmarked against other established and newer antiepileptic drugs (AEDs) in various preclinical models. These studies reveal a complex interplay of mechanisms that contribute to its anticonvulsant effects.

Febamate shares a voltage- and use-dependent block of voltage-sensitive sodium channels with other AEDs like phenytoin (B1677684), carbamazepine (B1668303), lamotrigine, topiramate (B1683207), and zonisamide. nih.gov Additionally, like topiramate and zonisamide, febamate acts as an allosteric modulator of the GABA-A receptor. nih.gov

A key distinguishing feature of febamate is its interaction with the glutamatergic system. It uniquely modulates NMDA receptors, differing from drugs like topiramate which primarily affect AMPA/kainate receptors. nih.gov This action at the NMDA receptor, specifically at the strychnine-insensitive glycine (B1666218) recognition site, is thought to block the effects of excitatory amino acids and contribute significantly to its anticonvulsant and neuroprotective properties. oup.comdrugbank.com

Isobolographic analysis and subthreshold methods have been used to evaluate febamate's interactions with conventional AEDs. In a mouse model of myoclonic seizures (pentylenetetrazol-induced convulsions), febamate at a specific dose enhanced the protective activity of phenobarbital and ethosuximide, but not valproate or clonazepam. researchgate.net Such studies are crucial for understanding potential synergistic or additive effects in polytherapy scenarios.

Table 2: Mechanistic Comparison of Febamate with Other Neuroactive Agents

| Mechanism of Action | Febamate | Phenytoin/Carbamazepine | Topiramate | Valproate | Reference |

| Voltage-gated Sodium Channel Blockade | Yes | Yes | Yes | Yes | nih.gov |

| GABA-A Receptor Modulation | Yes (Allosteric) | No | Yes (Allosteric) | Yes (Increases GABA levels) | nih.govafjbs.com |

| NMDA Receptor Blockade | Yes (Glycine site antagonist) | No | No | No | nih.govnih.govdrugbank.com |

| AMPA/Kainate Receptor Modulation | No | No | Yes | No | nih.gov |

| Calcium Channel Attenuation | Yes | No | Yes | Yes | nih.gov |

Theoretical Frameworks in Febarbamate Pharmacological Research

The multifaceted mechanism of action of febamate has prompted the application and development of various theoretical frameworks to better understand its effects on the central nervous system.

The "dual-action" theory is central to understanding febamate's pharmacology. This theory posits that febamate exerts its anticonvulsant effects by simultaneously enhancing inhibitory neurotransmission and reducing excitatory neurotransmission. nih.gov The potentiation of GABA-A receptor function aligns with the established theory of GABAergic inhibition in seizure control. afjbs.com Concurrently, its antagonistic action at the NMDA receptor glycine binding site fits within the theory of excitotoxicity, where excessive glutamate (B1630785) receptor activation contributes to neuronal hyperexcitability and damage. drugbank.comafjbs.com This combination of effects is believed to be the basis for febamate's broad spectrum of activity against different seizure types. nih.gov

The concept of rational polytherapy, which advocates for combining drugs with different mechanisms of action to achieve synergistic or additive effects, provides a theoretical basis for studying febamate in combination with other AEDs. researchgate.net Preclinical studies using isobolographic analysis to test this theory have shown that combinations of febamate with certain AEDs can be beneficial. researchgate.net

Conceptual models for febamate's interactions often depict its multiple molecular targets. These models illustrate how febamate can simultaneously influence different aspects of synaptic transmission. For instance, a model might show febamate acting at a postsynaptic terminal to both enhance the influx of chloride ions through GABA-A receptors and block the influx of calcium ions through NMDA receptors. nih.govafjbs.com This leads to a more profound hyperpolarization and stabilization of the neuronal membrane than could be achieved by targeting either system alone.

Furthermore, models have been proposed to explain the idiosyncratic toxicities associated with febamate. One such model suggests that febamate is bioactivated to a reactive electrophilic metabolite, 2-phenylpropenal (atropaldehyde). jst.go.jpnih.gov This reactive metabolite can then form covalent adducts with proteins, potentially leading to an immune response and subsequent organ damage. nih.gov This "reactive metabolite hypothesis" provides a conceptual framework for investigating the mechanisms behind rare but serious adverse effects.

Pharmacometrics and Modeling in this compound Research

Pharmacometrics utilizes mathematical and statistical models to characterize and predict the pharmacokinetics (what the body does to the drug) and pharmacodynamics (what the drug does to the body) of a drug. japsonline.comnih.gov

In febamate research, pharmacokinetic modeling has established that the drug exhibits linear kinetics over a wide dose range. nih.gov This means that plasma concentrations increase proportionally with the dose. Population pharmacokinetic models have been developed to describe the drug's absorption, distribution, metabolism, and elimination in different patient populations, including children. nih.gov These models also help to quantify the impact of co-administered drugs on febamate clearance. For example, enzyme-inducing AEDs like carbamazepine and phenytoin increase febamate clearance, while valproic acid can decrease its clearance. nih.gov Conversely, febamate can inhibit the metabolism of other drugs, such as phenytoin and phenobarbital. neupsykey.comdovepress.com

Pharmacometric analyses have also been applied to understand drug-drug interactions. For instance, a pharmacometric analysis of real-world data from pediatric patients identified that co-administration of febamate significantly increased the clearance of lacosamide. nih.gov Such models are invaluable for predicting the need for dose adjustments when drugs are used in combination. japsonline.com

While detailed pharmacodynamic modeling for febamate is less described in the available literature, the pharmacokinetic models provide the foundation for future exposure-response analyses. These analyses could quantitatively link febamate concentrations to both its therapeutic and adverse effects, further refining its clinical use. fda.gov

Mechanistic Modeling of Drug-Biological System Interactions

Mechanistic modeling is a powerful approach in pharmacodynamics that aims to understand and replicate the underlying biological processes of how a drug interacts with a biological system. numberanalytics.comwordpress.com Unlike empirical models that describe what happens, mechanistic models seek to explain how it happens by creating detailed replicas of the system's inner workings. verisimlife.com These models are constructed using a framework of mathematical equations derived from established biological, physical, and chemical principles. verisimlife.comamericanpharmaceuticalreview.com The goal is to simulate the step-by-step details of a drug's journey and its effects, from binding to specific receptors to the resulting changes in cellular or physiological processes. verisimlife.com

The development of a mechanistic model is guided by several key principles. numberanalytics.com It involves systems thinking to comprehend the complex network of interactions within a biological system, the application of mathematical modeling to describe these interactions quantitatively, and experimental validation to ensure the model accurately predicts the system's behavior. numberanalytics.com For a compound like this compound, a centrally acting muscle relaxant, a mechanistic model would aim to describe the chain of events from its administration to the ultimate therapeutic effect. nih.gov This would involve modeling its distribution through the body, its interaction with specific targets in the central nervous system, and the subsequent cascade of events leading to muscle relaxation. verisimlife.com

A hypothetical mechanistic model for this compound would be built upon its known properties and the biological environment it targets. The process begins with a diagram of the system, followed by the development of balance equations, rate equations, and equations of state that describe the dynamics of the drug and its effects. ed.ac.uk For instance, the model could simulate how this compound enters the body, the specific receptors it binds to, the resulting changes in hormone or neurotransmitter levels, and precisely how these changes modulate the heart rate or muscle tension. verisimlife.com Such models are invaluable for forming hypotheses, improving the quality of first-in-human dose predictions, and understanding how variability in biological systems might affect drug efficacy. verisimlife.comnih.gov

Table 1: Hypothetical Components of a Mechanistic Model for this compound

| Model Component | Description | Example Variables for this compound | Governing Principles |

| Drug Distribution | Describes the movement of this compound through different physiological compartments (organs, tissues). | Blood flow rates to brain and muscle; tissue partition coefficients; plasma protein binding affinity. | Conservation Laws (Mass Balance), Differential Equations. americanpharmaceuticalreview.comed.ac.uk |

| Target Engagement | Models the interaction of this compound with its specific molecular target(s) in the central nervous system. | Receptor binding affinity (Kd); association/dissociation rate constants (kon/koff). | Rate Laws (e.g., Michaelis-Menten kinetics). americanpharmaceuticalreview.com |

| Signal Transduction | Simulates the intracellular cascade initiated by receptor binding. | Second messenger concentrations; phosphorylation rates of downstream proteins. | Chemical kinetics; Systems Biology principles. numberanalytics.com |

| Physiological Response | Links the molecular and cellular events to the observable therapeutic effect. | Muscle electrical activity; neurotransmitter release rates; overall muscle tone reduction. | Pharmacodynamic link functions; feedback loop equations. |

Population Modeling Concepts in Preclinical this compound Research

Population modeling, particularly population pharmacokinetics (PopPK), is a quantitative approach used to understand the sources and correlates of variability in drug concentrations among individuals. nih.gov In contrast to the "bottom-up" approach of mechanistic modeling, population modeling is considered "top-down," as it starts with observed data (typically sparse data from multiple individuals) and builds a model to describe that data. allucent.com The primary goal is to identify and quantify the factors (covariates) that explain differences in drug exposure and response across a population. nih.gov

A population model consists of three main components: a structural model describing the typical time course of the drug, a stochastic model describing inter-individual and residual variability, and a covariate model that relates individual physiological characteristics to the model parameters. nih.gov In the context of preclinical research for this compound, population models would be developed using pharmacokinetic data from animal studies. nih.gov The objective would be to understand how various factors influence the drug's absorption, distribution, metabolism, and excretion (ADME) before human trials. nih.govnoblelifesci.com

Preclinical population modeling for this compound would necessitate the inclusion of biological variability to ensure the findings are more accurately translatable to diverse human populations. insphero.com This involves incorporating diversity in preclinical study designs, such as using both sexes, different age groups, and models that mimic various disease states. insphero.compharmasalmanac.com By analyzing data from these diverse preclinical groups, researchers can identify potential differences in drug metabolism or efficacy driven by factors like genetics or sex. pharmasalmanac.com This early identification of variability helps in designing more efficient and targeted clinical trials and is a scientific imperative for reducing late-stage drug failures. insphero.commathworks.com Machine learning algorithms can also be employed to efficiently screen for significant covariates within large preclinical datasets, accelerating the model-building process. nih.gov

Table 2: Key Considerations for a Preclinical Population Model of this compound

| Model Aspect | Description | Preclinical Considerations for this compound | Objective |

| Structural Model | A mathematical model (e.g., one- or two-compartment) describing the typical concentration-time profile of this compound. | Typically starts with a simple model and adds complexity (e.g., peripheral compartments) as needed to fit the data. allucent.com | To describe the central tendency of this compound's pharmacokinetic profile in the study population. |

| Stochastic Model | Quantifies variability that is not explained by the structural model or covariates. | Accounts for inter-animal variability in parameters like clearance and volume of distribution. | To understand the magnitude of unexplained variability in drug exposure. nih.gov |

| Covariate Model | Explores relationships between subject characteristics and pharmacokinetic parameters. | Investigate effects of sex, weight, age, and genetic markers on this compound clearance. insphero.compharmasalmanac.com | To identify factors that predict why some individuals may have higher or lower drug exposure. nih.gov |

| Study Design | The plan for data collection to inform the model. | Must define clear objectives, endpoints, and ensure sufficient statistical power. noblelifesci.com Inclusion of diverse donor cells in in vitro models. insphero.com | To generate informative data that can robustly support the development and validation of the population model. |

Future Directions in Febarbamate Research

Unexplored Mechanisms and Target Identification

While Febarbamate is known to exert its effects primarily through the modulation of GABA-A receptors, the full spectrum of its molecular interactions remains an area ripe for investigation. nih.govscielo.org.mx Future research should aim to explore mechanisms beyond its established GABAergic activity. The GABA-A receptor is a complex structure with multiple binding sites for various molecules, including benzodiazepines, barbiturates, and neurosteroids, which allosterically modulate the receptor's response to GABA. nih.govscielo.org.mx The precise nature of this compound's interaction within this complex and its potential to influence other binding sites is not fully elucidated.

Key areas for future investigation include:

Identification of Novel Binding Partners: Utilizing advanced chemical proteomics techniques, such as compound-centered chemical proteomics (CCCP) and activity-based protein profiling (ABPP), could uncover previously unknown protein targets of this compound. frontiersin.orgnih.gov These methods use tagged molecules to isolate and identify interacting proteins from complex biological samples. frontiersin.orgnih.gov

Exploring Non-GABAergic Pathways: Research could investigate whether this compound interacts with other neurotransmitter systems or intracellular signaling pathways. googleapis.comkarger.com Given the structural similarities among ligand-gated ion channels, the possibility of off-target effects on receptors for glycine (B1666218), acetylcholine, or serotonin (B10506) warrants exploration. scielo.org.mx

Subunit-Specific Interactions: The GABA-A receptor is a pentameric structure composed of various subunits (e.g., α, β, γ). scielo.org.mxcam.ac.uk The specific combination of these subunits determines the pharmacological properties of the receptor. cam.ac.ukfrontiersin.org Future studies should focus on identifying which specific GABA-A receptor subunit compositions this compound preferentially binds to, which could explain its specific pharmacological profile and guide the development of more selective drugs. frontiersin.org

Novel Preclinical Model Development and Application

To better understand the therapeutic potential and underlying mechanisms of this compound, the development and application of more sophisticated preclinical models are essential.

Human-Relevant In Vitro Models: Moving beyond traditional cell lines, the use of human-induced pluripotent stem cell (iPSC)-derived neurons and organoids offers a more physiologically relevant platform for studying drug effects. frontiersin.orgstemcell.com Brain organoids, for instance, can recapitulate aspects of human brain development and neuronal-glial interactions, providing a valuable tool for assessing neurotoxicity and efficacy. frontiersin.orgnih.govresearchgate.net These models could be used to investigate the effects of this compound on neuronal network activity and synaptic function in a human-derived system. frontiersin.orgnih.gov

Advanced Animal Models: While traditional animal models have been useful, genetically engineered mouse models (GEMMs) and patient-derived xenograft (PDX) models that harbor specific mutations relevant to neurological or psychiatric disorders could provide more translational insights. nih.gov For instance, models of epilepsy or anxiety with specific genetic underpinnings could be used to evaluate the efficacy of this compound in a more disease-relevant context. nih.govnih.gov

Advanced Analytical Methodologies for Complex Biological Matrices

The accurate quantification of this compound and its metabolites in complex biological matrices like blood, urine, and tissue is crucial for pharmacokinetic and toxicological studies. resolvemass.ca Future research should focus on developing and refining advanced analytical techniques to enhance sensitivity, specificity, and throughput. researchgate.netnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique is a cornerstone for the analysis of drugs in biological samples due to its high sensitivity and specificity. resolvemass.casciex.comoup.com Future efforts should focus on optimizing LC-MS/MS methods for this compound to achieve even lower limits of detection (LOD) and quantification (LOQ). oup.comnih.gov Developing methods that can simultaneously analyze this compound and a panel of other barbiturates or drugs of abuse would be highly valuable in forensic and clinical toxicology. sciex.comoup.comijsra.net Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) can significantly reduce analysis time while improving separation efficiency. ijsra.netresearchgate.net